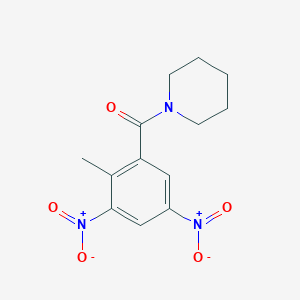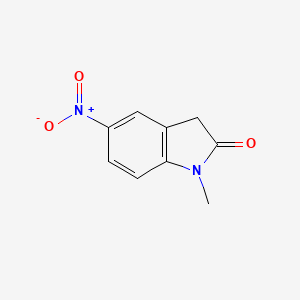
1-Metil-5-nitroindolin-2-ona
Descripción general
Descripción
1-Methyl-5-nitroindolin-2-one (1MNIN) is a nitrogen-containing heterocyclic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 1MNIN is an important building block for the synthesis of complex molecules and is used in a variety of research applications.
Aplicaciones Científicas De Investigación
Agente Antibacteriano Contra Bacterias Resistentes a los Medicamentos
“1-Metil-5-nitroindolin-2-ona” ha demostrado ser eficaz contra bacterias resistentes a los medicamentos . Es un híbrido de indolin-2-ona y nitroimidazol que ha mostrado notables actividades antibacterianas contra cepas de Staphylococcus aureus . Este compuesto se ha utilizado para combatir la creciente crisis de resistencia a los antibióticos .
Inhibidor de la Topoisomerasa IV
Se ha encontrado que este compuesto inhibe la topoisomerasa IV, una enzima esencial para la replicación del ADN . La inhibición de la decatenación del ADN en presencia de “this compound” se ha confirmado con una actividad comparable a la ciprofloxacina, un inhibidor conocido de esta enzima .
Bioactivación Reductiva que Conduce a Especies Reactivas Dañinas
“this compound” ha demostrado tener potenciales redox significativamente incrementados en comparación con los 5-nitroimidazoles clásicos como el metronidazol, lo que facilita la reducción in vivo . Esto conduce a la formación de especies reactivas dañinas .
Potentes Actividades Contra Bacterias Aeróbicas
Un estudio reciente de nitroimidazoles unidos a un sustituyente indolin-2-ona reveló potentes actividades contra bacterias aeróbicas . Esto sugiere un modo de acción diferente en comparación con los nitroimidazoles clásicos .
Deterioro del Desarrollo de Resistencia
El modo de acción dual de “this compound” deteriora el desarrollo de resistencia . Dada la aplicación clínica de esta clase de compuestos, el nuevo mecanismo podría ser un punto de partida para mitigar la resistencia .
Tratamiento de Infecciones Causadas por Bacterias Anaeróbicas o Microaerófilas del Intestino
Los nitroimidazoles, incluyendo “this compound”, se utilizan en el tratamiento de infecciones causadas por bacterias anaeróbicas o microaerófilas del intestino, como la Helicobacter pylori patógena y Clostridium dificile .
Mecanismo De Acción
Target of Action
The primary target of 1-Methyl-5-nitroindolin-2-one is the topoisomerase IV, an essential enzyme for DNA replication . This enzyme plays a crucial role in bacterial DNA replication, making it a common target for many antibacterial agents .
Mode of Action
1-Methyl-5-nitroindolin-2-one: interacts with its target, topoisomerase IV, by inhibiting the decatenation of DNA, a process that is crucial for DNA replication . This inhibition is comparable to the action of ciprofloxacin, a known inhibitor of this enzyme . Additionally, 1-Methyl-5-nitroindolin-2-one undergoes in vivo reduction, facilitated by its significantly increased redox potentials compared to classic 5-nitroimidazoles . This reduction leads to the formation of reactive species that cause damage to DNA and proteins .
Biochemical Pathways
The action of 1-Methyl-5-nitroindolin-2-one affects the DNA replication pathway in bacteria, specifically by inhibiting the function of topoisomerase IV . This results in the disruption of DNA replication, leading to cell death . The compound also induces the formation of reactive species that can cause oxidative stress and cellular damage .
Pharmacokinetics
The pharmacokinetic properties of 1-Methyl-5-nitroindolin-2-one It is known that the compound has a significantly increased redox potential, which facilitates its in vivo reduction . This property likely impacts the compound’s bioavailability, but further studies are needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of 1-Methyl-5-nitroindolin-2-one action is the inhibition of bacterial growth. It has been shown to be effective against Staphylococcus aureus strains, including MRSA ATCC 33591 . It also demonstrates potency against Gram-negative bacteria and VRE strain . The compound’s bactericidal activity has been confirmed through time-killing curve experiments .
Análisis Bioquímico
Biochemical Properties
1-Methyl-5-nitroindolin-2-one has been found to be effective against certain strains of bacteria, including Staphylococcus aureus This suggests that it interacts with certain enzymes, proteins, and other biomolecules in these organisms
Molecular Mechanism
It is known to exhibit its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
1-methyl-5-nitro-3H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-10-8-3-2-7(11(13)14)4-6(8)5-9(10)12/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYDOWGHCYCEQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
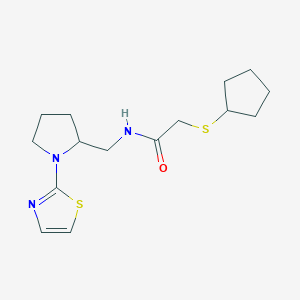
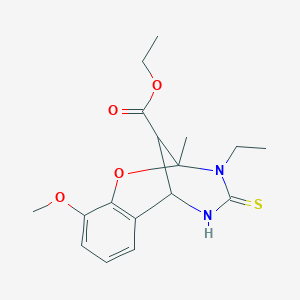
![3-(4-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2550922.png)
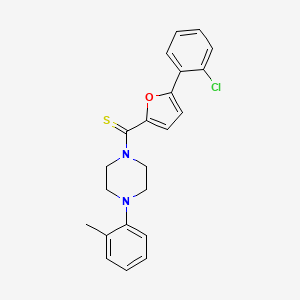


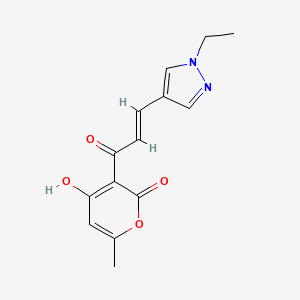

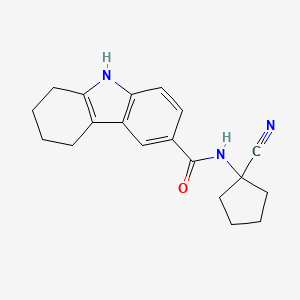

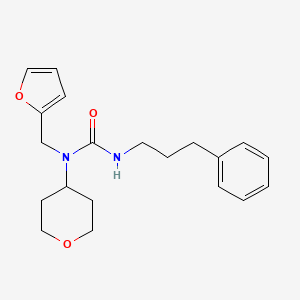

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid](/img/structure/B2550939.png)
